molecular formula C11H14N6O4 B14303794 1,1'-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) CAS No. 113560-63-7

1,1'-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole)

Cat. No.: B14303794
CAS No.: 113560-63-7
M. Wt: 294.27 g/mol
InChI Key: NLPWKWKKRUNSTA-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .

Preparation Methods

The synthesis of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with formaldehyde under acidic conditions. This reaction forms the methylene bridge linking the two pyrazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The nitro groups can participate in electron transfer processes, while the pyrazole rings can engage in π-π stacking interactions with aromatic systems .

Comparison with Similar Compounds

Similar compounds to 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) include:

These compounds share structural similarities but differ in their substituents and bridging groups, which can influence their chemical reactivity and applications.

Properties

CAS No.

113560-63-7

Molecular Formula

C11H14N6O4

Molecular Weight

294.27 g/mol

IUPAC Name

1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C11H14N6O4/c1-6-10(16(18)19)8(3)14(12-6)5-15-9(4)11(17(20)21)7(2)13-15/h5H2,1-4H3

InChI Key

NLPWKWKKRUNSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

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